molecular formula C6H11ClF3N B132352 4-(Trifluoromethyl)piperidine hydrochloride CAS No. 155849-49-3

4-(Trifluoromethyl)piperidine hydrochloride

Cat. No. B132352
M. Wt: 189.6 g/mol
InChI Key: KMUKXPQVPQUCDB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidine hydrochloride is a chemical compound that is part of the piperidine family, which is known for its presence in various pharmaceuticals and organic compounds. Piperidine derivatives are commonly used as building blocks in medicinal chemistry due to their versatility and biological relevance.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and requiring careful optimization to ensure high yields and purity. For example, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves a three-step process starting with nucleophilic aromatic substitution, followed by hydrogenation and iodination . Similarly, the synthesis of 4-(trifluoromethoxy)piperidine and its methyl counterpart involves a five-stage process starting from 4-hydroxypiperidine, with an overall yield of 40% for the former and 13.5% for the latter .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various analytical techniques such as X-ray diffraction, NMR spectroscopy, and FTIR spectrum. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, has been determined by single crystal X-ray diffraction, revealing an orthorhombic space group and a chair conformation for the piperidine ring .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For example, 4-piperidones can react selectively with aromatic hydrocarbons to give linear polymers, while N-(2-phenethyl)piperidone can undergo self-polymerization to yield hyperbranched polymers . Additionally, a novel multicomponent reaction involving 4-borono-1-azadienes, maleimides, and aldehydes can lead to the formation of polysubstituted piperidine derivatives with multiple stereogenic centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of the trifluoromethyl group can significantly affect the compound's reactivity and physical properties. The synthesis of 4-(trifluoromethoxy)piperidine and its derivatives demonstrates the importance of the trifluoromethoxy group in medicinal chemistry, as it can be used to synthesize secondary amines containing the CF3O-group . The crystal structure of 4-carboxypiperidinium chloride also shows the importance of hydrogen bonding and electrostatic interactions in determining the compound's properties .

Scientific Research Applications

Crystal Structure Analysis

4-Piperidinecarboxylic acid hydrochloride, a related compound to 4-(Trifluoromethyl)piperidine hydrochloride, has been studied for its crystal and molecular structure using X-ray diffraction and other analytical methods. This research contributes to understanding the structural properties of piperidine derivatives, which is essential in fields like materials science and drug design (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Chemical Transformations

Research on the synthesis of various piperidine derivatives, including those with trifluoromethyl groups, is significant. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride involves piperidine-4-carboxylic acid, demonstrating the versatility and utility of piperidine compounds in chemical synthesis (Zheng Rui, 2010). Moreover, a method for enantioselective synthesis of trifluoromethyl substituted piperidines, creating multiple stereogenic centers, showcases the application in producing chiral compounds (Mu-Wang Chen et al., 2015).

Medicinal Chemistry

Piperidine derivatives have been explored in medicinal chemistry. For example, the synthesis of novel piperidine derivatives with anti-acetylcholinesterase activity highlights their potential in therapeutic applications, particularly in neurodegenerative diseases (Sugimoto et al., 1990). Additionally, the discovery of piperidinol analogs with anti-tuberculosis activity further underscores their significance in drug discovery and development (Sun et al., 2009).

Biochemical Studies

Research on piperidine derivatives also extends to biochemical studies. For example, the study of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride in obese rats sheds light on its metabolic activity and potential implications in obesity and related metabolic disorders (Massicot, Steiner, & Godfroid, 1985).

Safety And Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-1-3-10-4-2-5;/h5,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUKXPQVPQUCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584789
Record name 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)piperidine hydrochloride

CAS RN

155849-49-3
Record name 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RK Webber, S Metz, WM Moore… - Journal of medicinal …, 1998 - ACS Publications
A series of analogues of 2-iminopiperidine have been prepared and shown to be potent inhibitors of the human nitric oxide synthase (NOS) isoforms. Methyl substitutions on the 4-…
Number of citations: 73 pubs.acs.org
AD Kerekes, SJ Esposite, RJ Doll… - Journal of medicinal …, 2011 - ACS Publications
Aurora kinases are cell cycle regulated serine/threonine kinases that have been linked to cancer. Compound 1 was identified as a potent Aurora inhibitor but lacked oral bioavailability. …
Number of citations: 74 pubs.acs.org
J Lee, N Drinkwater, S McGowan… - ChemMedChem, 2021 - Wiley Online Library
Aminopeptidase N (APN/CD13) is a zinc‐dependent ubiquitous transmembrane ectoenzyme that is widely present in different types of cells. APN is one of the most extensively studied …
BA Patel, B Abel, AM Barbuti… - Journal of medicinal …, 2018 - ACS Publications
A novel set of 64 analogues based on our lead compound 1 was designed and synthesized with an initial objective of understanding the structural requirements of ligands binding to a …
Number of citations: 24 pubs.acs.org
I Bennacef, CA Salinas, TA Bonasera, RN Gunn… - Bioorganic & medicinal …, 2009 - Elsevier
Compound 1 is a potent and selective antagonist of the dopamine D 3 receptor. With the aim of developing a carbon-11 labeled ligand for the dopamine D 3 receptor, 1 was selected as …
Number of citations: 29 www.sciencedirect.com
BA Patel - 2017 - search.proquest.com
P-glycoprotein (P-gp) is considered an important therapeutic target for reversal of multidrug resistance (MDR) in cancer. It recognizes a diverse range of chemically and mechanistically …
Number of citations: 2 search.proquest.com
JD Hansen, M Correa, MA Nagy… - Journal of medicinal …, 2020 - ACS Publications
Many patients with multiple myeloma (MM) initially respond to treatment with modern combination regimens including immunomodulatory agents (lenalidomide and pomalidomide) and …
Number of citations: 121 pubs.acs.org

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